2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid is an organic compound characterized by a phenoxy group substituted with chlorine and two methyl groups. It is classified as a herbicide and is primarily used in agricultural applications for its ability to control broadleaf weeds. The compound's unique structure contributes to its effectiveness as a selective herbicide, making it valuable in crop management.
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid falls under the category of phenoxy herbicides. These compounds are known for their selective action against certain plant species while being less harmful to grasses, making them essential in modern agricultural practices.
The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid typically involves several steps:
In an industrial context, continuous flow reactors may be employed to enhance yield and consistency. Catalysts can also be utilized to optimize reaction conditions, improving efficiency and reducing production costs .
The molecular formula of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid is . Its structure features:
The primary chemical reactions involving 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid include:
These reactions are significant in modifying the compound for various applications in herbicide formulations or in creating derivatives with enhanced properties .
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid primarily involves its interaction with specific plant enzymes that regulate growth. The compound mimics natural plant hormones (auxins), leading to uncontrolled growth and eventual death of targeted broadleaf weeds.
Research indicates that this herbicide disrupts normal physiological processes in plants, particularly affecting cell division and elongation pathways .
Relevant analyses indicate that these properties contribute to its effectiveness as a herbicide while also influencing handling and application methods in agricultural settings .
The primary applications of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid include:
Its unique chemical structure allows it to serve effectively in both practical agricultural applications and scientific research contexts .
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid belongs to the aryloxyalkanoic acid class of PPAR-α agonists, sharing structural homology with clinical fibrates such as fenofibrate and clofibrate. Its core structure features a phenoxy ring substituted with chloro and methyl groups at positions 3,4,5, linked to a methylpropanoic acid moiety. This design facilitates high-affinity binding to PPAR-α by mimicking endogenous fatty acid ligands [1] [4]. Compared to Wy-14,643 (a prototypical PPAR-α agonist), the chloro-dimethylphenyl substitution enhances steric complementarity within the PPAR-α ligand-binding pocket (LBP), while the methylpropanoic acid group forms critical hydrogen bonds with residues Tyr314, His440, and Tyr464 [1] [4].
Table 1: Structural Comparison with PPAR-α Agonists
Compound | Aromatic Substituents | Acid Group | PPAR-α Transactivation EC₅₀ (μM) |
---|---|---|---|
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid | 4-Chloro-3,5-dimethylphenyl | 2-Methylpropanoic acid | 0.18 [1] |
Fenofibrate | 4-Chlorobenzoylphenoxy | Isobutyric acid | 0.30 [1] |
Wy-14,643 | 2,3-Xylidino-pyrimidinyl | Acetic acid | 0.05 [1] |
Bezafibrate | 4-(Chlorobenzamido)ethylphenyl | Isobutyric acid | 1.20 [1] |
Upon binding PPAR-α, this compound induces conformational changes in the receptor’s activation function-2 (AF-2) domain, facilitating dissociation of corepressors (e.g., NCoR) and recruitment of coactivators (e.g., PGC-1α). This enables heterodimerization with retinoid X receptor (RXR) and binding to peroxisome proliferator response elements (PPREs) in target gene promoters [1] [4]. Transcriptomic analyses demonstrate upregulation of:
Molecular docking simulations (PDB ID: 1K7L) reveal that 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid occupies the PPAR-α LBP with a binding energy of −9.8 kcal/mol. Key interactions include:
Table 2: Molecular Docking Parameters for PPAR Subtypes
PPAR Subtype | Binding Energy (kcal/mol) | Key Residues Interacting | Binding Pocket Volume (ų) |
---|---|---|---|
PPAR-α | −9.8 | Tyr314, His440, Ser280, Phe273 | 1,320 [4] |
PPAR-γ | −6.2 | Gln286, Ser289, Ile341 | 1,440 [4] |
PPAR-δ | −7.5 | Val312, Ile310, His413 | 1,380 [4] |
Beyond PPAR-α, this compound exhibits moderate affinity for PPAR-δ (IC₅₀ = 8.7 μM) and weak PPAR-γ binding (IC₅₀ > 50 μM). Competitive binding assays confirm negligible activity against:
Table 3: Cross-Reactivity Profiling
Receptor/Enzyme | Assay Type | IC₅₀/EC₅₀ (μM) | Functional Consequence |
---|---|---|---|
PPAR-α | Coactivator recruitment | 0.18 | Gene transactivation [1] |
PPAR-δ | TR-FRET binding | 8.7 | Weak transactivation [4] |
PPAR-γ | TR-FRET binding | >50 | No transactivation [4] |
AKR1B10 | Enzymatic inhibition | 25.0 | Non-competitive inhibition [5] |
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